molecular formula C8H12O3 B14418502 Methyl 3-methyl-4-oxohex-2-enoate CAS No. 81734-01-2

Methyl 3-methyl-4-oxohex-2-enoate

Cat. No.: B14418502
CAS No.: 81734-01-2
M. Wt: 156.18 g/mol
InChI Key: LYPLHWAXONFYCV-UHFFFAOYSA-N
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Description

Methyl 3-methyl-4-oxohex-2-enoate is an organic compound with the molecular formula C8H12O3. It is an ester derived from the corresponding carboxylic acid and methanol. This compound is characterized by its unique structure, which includes a methyl group, a ketone group, and an ester functional group. It is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-methyl-4-oxohex-2-enoate can be synthesized through several methods. One common method involves the Claisen condensation reaction, where ethyl acetoacetate reacts with methyl propionate in the presence of a strong base such as sodium ethoxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the ester, followed by elimination of ethanol to form the desired product.

Another method involves the aldol condensation of acetone with methyl acrylate, followed by dehydration to yield the α,β-unsaturated ketone. This intermediate can then be esterified with methanol in the presence of an acid catalyst to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Catalysts and reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-4-oxohex-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding methyl 3-methyl-4-hydroxyhex-2-enoate.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl 3-methyl-4-oxohex-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: The compound is used in studies of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 3-methyl-4-oxohex-2-enoate depends on the specific reaction or application. In general, the compound can act as a nucleophile or electrophile in various chemical reactions. The ketone and ester functional groups are key sites for reactivity, allowing the compound to participate in addition, substitution, and elimination reactions. Molecular targets and pathways involved include enzyme active sites and metabolic pathways in biological systems.

Comparison with Similar Compounds

Methyl 3-methyl-4-oxohex-2-enoate can be compared with other similar compounds, such as:

    Methyl 3-methyl-4-oxopentanoate: Similar structure but with one less carbon atom in the chain.

    Ethyl 3-methyl-4-oxohex-2-enoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 3-methyl-4-oxobut-2-enoate: Similar structure but with a shorter carbon chain.

The uniqueness of this compound lies in its specific combination of functional groups and carbon chain length, which confer distinct reactivity and properties.

Properties

CAS No.

81734-01-2

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

methyl 3-methyl-4-oxohex-2-enoate

InChI

InChI=1S/C8H12O3/c1-4-7(9)6(2)5-8(10)11-3/h5H,4H2,1-3H3

InChI Key

LYPLHWAXONFYCV-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(=CC(=O)OC)C

Origin of Product

United States

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